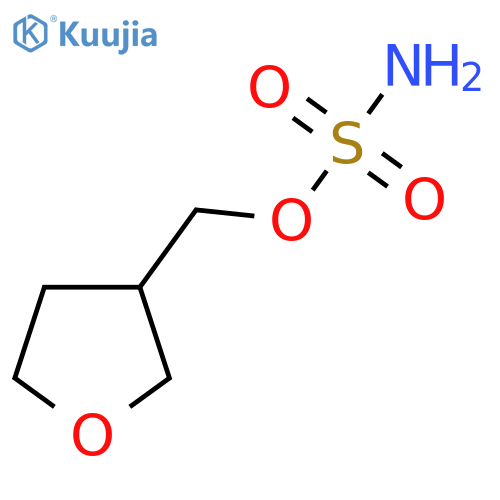

Cas no 2228582-43-0 ((oxolan-3-yl)methyl sulfamate)

(oxolan-3-yl)methyl sulfamate 化学的及び物理的性質

名前と識別子

-

- (oxolan-3-yl)methyl sulfamate

- EN300-1989278

- 2228582-43-0

-

- インチ: 1S/C5H11NO4S/c6-11(7,8)10-4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8)

- InChIKey: GWCADKGGAOTDGR-UHFFFAOYSA-N

- ほほえんだ: S(N)(=O)(=O)OCC1COCC1

計算された属性

- せいみつぶんしりょう: 181.04087901g/mol

- どういたいしつりょう: 181.04087901g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

(oxolan-3-yl)methyl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1989278-1g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 1g |

$770.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-5g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-10g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 10g |

$3315.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-0.25g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-0.1g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-1.0g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1989278-0.5g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 0.5g |

$739.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-0.05g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-2.5g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-1989278-10.0g |

(oxolan-3-yl)methyl sulfamate |

2228582-43-0 | 10g |

$4236.0 | 2023-06-02 |

(oxolan-3-yl)methyl sulfamate 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

(oxolan-3-yl)methyl sulfamateに関する追加情報

Recent Advances in the Study of (Oxolan-3-yl)methyl Sulfamate (CAS: 2228582-43-0)

The compound (oxolan-3-yl)methyl sulfamate (CAS: 2228582-43-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This sulfamate derivative, characterized by its oxolane (tetrahydrofuran) ring, has been the subject of several studies aimed at exploring its biological activity, pharmacokinetics, and mechanism of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of (oxolan-3-yl)methyl sulfamate, with particular emphasis on improving its bioavailability and target specificity. Researchers have employed advanced synthetic techniques, including stereoselective synthesis and enzymatic catalysis, to produce high-purity batches of the compound. These efforts have been complemented by computational modeling studies, which have provided insights into the compound's binding affinity for various biological targets, such as carbonic anhydrases and sulfatases.

One of the most promising areas of research involves the compound's potential as an inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. Preclinical studies have demonstrated that (oxolan-3-yl)methyl sulfamate exhibits potent inhibitory activity against STS, with IC50 values in the nanomolar range. This activity is attributed to the compound's ability to mimic the transition state of the enzyme's natural substrate, leading to competitive inhibition. These findings suggest that (oxolan-3-yl)methyl sulfamate could serve as a lead compound for the development of novel anti-cancer therapies.

In addition to its anti-cancer potential, (oxolan-3-yl)methyl sulfamate has also been investigated for its neuroprotective properties. Recent in vitro and in vivo studies have shown that the compound can modulate glutamate receptor activity, reducing excitotoxicity and oxidative stress in neuronal cells. These effects are believed to be mediated through the compound's interaction with sulfation pathways, which play a critical role in neurotransmitter regulation. Such findings highlight the compound's versatility and its potential applications in treating neurodegenerative disorders.

Pharmacokinetic studies have further elucidated the compound's metabolic stability and distribution profile. (Oxolan-3-yl)methyl sulfamate has been shown to exhibit favorable oral bioavailability and tissue penetration, with minimal off-target effects. These properties, combined with its low toxicity profile, make it an attractive candidate for further drug development. Ongoing clinical trials are expected to provide additional data on the compound's safety and efficacy in human subjects.

In conclusion, (oxolan-3-yl)methyl sulfamate (CAS: 2228582-43-0) represents a promising scaffold for the development of novel therapeutic agents. Its dual activity as a steroid sulfatase inhibitor and neuroprotective agent underscores its potential in addressing unmet medical needs in oncology and neurology. Future research should focus on optimizing its pharmacological properties and exploring its therapeutic potential in other disease areas.

2228582-43-0 ((oxolan-3-yl)methyl sulfamate) 関連製品

- 2229436-53-5(1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)

- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)

- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)

- 1343357-93-6(1-{[(2-methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid)

- 1215852-91-7(3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)

- 2227727-67-3((2S)-2-(2-bromo-4,6-dimethoxyphenyl)oxirane)

- 941926-86-9(6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one)

- 1643563-09-0(2-(Ethyl-d5)aniline)

- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)